molecular formula C20H22N2O2 B6536348 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide CAS No. 1021209-80-2

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide

Cat. No.: B6536348
CAS No.: 1021209-80-2
M. Wt: 322.4 g/mol
InChI Key: CUUREQUPWDHFIS-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is a synthetic small-molecule compound characterized by a 1-acetyl-2,3-dihydroindole core linked via an amide bond to a 4-phenylbutanamide moiety. The acetylated dihydroindole scaffold is critical for binding interactions, while the phenylbutanamide chain may influence solubility, bioavailability, and receptor selectivity.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15(23)22-13-12-17-10-11-18(14-19(17)22)21-20(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUREQUPWDHFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Molecular Weight Pharmacological Target/Use Reference
This compound 1-acetyl-2,3-dihydroindole + butanamide 4-phenylbutanamide ~352.4 g/mol Hypothesized NPY receptor interaction
JNJ-5207787 1-acetyl-2,3-dihydroindole + acrylamide 3-cyanophenyl, piperidinyl-cyclopentylethyl ~555.1 g/mol NPY Y2 receptor antagonist
Motesanib (C22H23N5O) 3,3-dimethyl-2,3-dihydroindole + pyridinecarboxamide Pyridinylmethylamino group 373.5 g/mol Antiangiogenic agent (VEGFR/PDGFR inhibitor)
Pharmacopeial Butanamides (e.g., compounds m, n, o) Complex stereochemistry + butanamide Phenoxyacetamido, hydroxy, diphenylhexan-2-yl ~600–650 g/mol Unspecified (likely antimicrobial/antiviral)

Structural Analysis

Core Scaffold: The target compound and JNJ-5207787 share a 1-acetyl-2,3-dihydroindole core, which is essential for receptor binding in NPY Y2 antagonism . However, JNJ-5207787 incorporates an acrylamide linker and a bulky piperidinyl-cyclopentylethyl group, enhancing its receptor affinity (IC50 = 7 nM) . Motesanib replaces the acetyl group with a dimethyl-substituted dihydroindole and a pyridinecarboxamide, shifting its activity toward tyrosine kinase inhibition .

Substituent Effects: The 4-phenylbutanamide group in the target compound lacks the electron-withdrawing cyano group present in JNJ-5207787, which may reduce binding potency at Y2 receptors . Pharmacopeial butanamides () feature stereochemical complexity and phenoxyacetamido substituents, likely improving membrane permeability or metabolic stability for antimicrobial applications .

Pharmacological and Functional Insights

  • NPY Receptor Modulation :
    JNJ-5207787 demonstrates high selectivity for Y2 over Y1/Y5 receptors (Ki = 6 nM for Y2), attributed to its acrylamide linker and hydrophobic substituents . The target compound’s simpler structure may exhibit broader receptor interactions or reduced efficacy.
  • Therapeutic Applications :
    Motesanib’s antiangiogenic properties highlight how structural modifications (e.g., pyridinecarboxamide) repurpose indole derivatives for oncology, contrasting with the neuropharmacological focus of NPY-targeted analogs .

Research Findings and Limitations

  • Synthetic Challenges : Allylation and acetylation methods () suggest that modifying the indole core’s hydroxyl groups could optimize pharmacokinetics, though this remains unexplored for the target compound .
  • Data Gaps : Direct binding or efficacy data for this compound are absent in the provided evidence. Comparative studies with JNJ-5207787 are needed to validate its hypothesized Y2 activity.

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